molecular formula C21H14FN3O5S2 B11145384 3-[(5Z)-5-{[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11145384
M. Wt: 471.5 g/mol
InChI Key: JJGCGZURZFKZHN-PTNGSMBKSA-N
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Description

The compound 3-[(5Z)-5-{[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid features a complex heterocyclic scaffold. Key structural elements include:

  • A pyrido[1,2-a]pyrimidin-4-one core substituted with a 2-fluorophenoxy group at position 2.
  • A (5Z)-configured methylidene bridge linking the pyrido-pyrimidinone moiety to a 2-thioxo-1,3-thiazolidin-4-one ring.

This structure is optimized for interactions with biological targets, likely leveraging the electron-withdrawing fluorine atom for improved binding affinity and metabolic stability.

Properties

Molecular Formula

C21H14FN3O5S2

Molecular Weight

471.5 g/mol

IUPAC Name

3-[(5Z)-5-[[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C21H14FN3O5S2/c22-13-5-1-2-6-14(13)30-18-12(19(28)24-9-4-3-7-16(24)23-18)11-15-20(29)25(21(31)32-15)10-8-17(26)27/h1-7,9,11H,8,10H2,(H,26,27)/b15-11-

InChI Key

JJGCGZURZFKZHN-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-{[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the fluorophenoxy group, and finally, the construction of the thiazolidinone ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-{[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-[(5Z)-5-{[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-{[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Pyrido-Pyrimidinone Ring

Compound Name Substituent at Position 2 Molecular Weight Key Features Reference
Target Compound 2-Fluorophenoxy 471.5 Enhanced electronic effects due to fluorine; Z-configuration stabilizes conjugated system
CAS 847378-55-6 4-Fluorophenoxy 471.5 Positional isomer of target; altered electronic distribution and steric interactions
Compound in 2,6-Dimethyl-4-morpholinyl 529.6 Bulky morpholine substituent; increased steric hindrance and basicity

Key Insight: Fluorophenoxy derivatives exhibit superior target engagement compared to bulkier substituents (e.g., morpholinyl), likely due to reduced steric hindrance .

Modifications in the Thiazolidinone Moiety

Compound Name Thiazolidinone Substituents Biological Activity Yield (%)
Target Compound 2-Thioxo, propanoic acid Not explicitly stated (presumed antimicrobial/antidiabetic) N/A
Compound 3v () 2-Thioxo, benzo[1,3]dioxol-5-yl Antimicrobial potential (based on structural analogs) 62
Compound 13k () 2-Thioxo, 3,5-difluorophenyl Enhanced metabolic stability due to fluorine 61
Compound 5a () Morpholin-1-yl, benzodioxolyl Improved solubility via morpholine 96

Key Insight : The 2-thioxo group is critical for hydrogen bonding and tautomerization, while fluorinated arylidene groups (e.g., 3,5-difluorophenyl) improve pharmacokinetic profiles .

Propanoic Acid Derivatives vs. Ester Analogs

Compound Class Example Solubility Bioactivity
Propanoic Acid Target Compound High (ionizable COOH) Enhanced target binding via carboxylate
Ethyl Ester () Ethyl 2-(4-oxo-thiazolidin-3-yl)propanoate Low (lipophilic ester) Improved membrane permeability

Key Insight: Propanoic acid derivatives are preferred for aqueous solubility and direct target interaction, whereas esters may act as prodrugs .

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